1,3-Dihydro-1-oxo-2H-isoindole-2-carbonyl chloride
Overview
Description
1,3-Dihydro-1-oxo-2H-isoindole-2-carbonyl chloride is a chemical compound with the molecular formula C9H6ClNO2. It belongs to the class of isoindole derivatives, which are known for their diverse biological and chemical properties. This compound is of significant interest in various fields, including organic synthesis, medicinal chemistry, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dihydro-1-oxo-2H-isoindole-2-carbonyl chloride can be synthesized through several methods. One common approach involves the reaction of phthalic anhydride with ammonia to form phthalimide, which is then chlorinated using thionyl chloride to yield the desired compound . The reaction conditions typically involve refluxing the reactants in an appropriate solvent such as dichloromethane or chloroform.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentration are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
1,3-Dihydro-1-oxo-2H-isoindole-2-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form corresponding amides and esters.
Hydrolysis: In the presence of water or aqueous base, it can hydrolyze to form 1,3-dihydro-1-oxo-2H-isoindole-2-carboxylic acid.
Common Reagents and Conditions
Thionyl Chloride: Used for chlorination reactions.
Amines and Alcohols: Act as nucleophiles in substitution reactions.
Water or Aqueous Base: Used for hydrolysis reactions.
Major Products Formed
Amides and Esters: Formed through substitution reactions.
1,3-Dihydro-1-oxo-2H-isoindole-2-carboxylic acid: Formed through hydrolysis.
Scientific Research Applications
1,3-Dihydro-1-oxo-2H-isoindole-2-carbonyl chloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in the development of pharmaceutical agents.
Industry: Utilized in the production of polymers and advanced materials.
Mechanism of Action
The mechanism of action of 1,3-Dihydro-1-oxo-2H-isoindole-2-carbonyl chloride involves its ability to interact with specific molecular targets. For instance, it can inhibit certain enzymes by forming covalent bonds with active site residues, thereby blocking their activity . Additionally, it may interfere with cellular pathways by binding to receptors or other proteins involved in signal transduction .
Comparison with Similar Compounds
Similar Compounds
- 1,3-Dihydro-1-oxo-2H-isoindole-2-carboxylic acid
- 1,3-Dihydro-1-oxo-2H-isoindole-2-propionyl chloride
- 1,3-Dihydro-1-oxo-2H-isoindole-2-acetic acid
Uniqueness
1,3-Dihydro-1-oxo-2H-isoindole-2-carbonyl chloride is unique due to its specific reactivity and the ability to form a wide range of derivatives.
Properties
IUPAC Name |
3-oxo-1H-isoindole-2-carbonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO2/c10-9(13)11-5-6-3-1-2-4-7(6)8(11)12/h1-4H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDRHULKVTQXQRN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C(=O)N1C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60513202 | |
Record name | 1-Oxo-1,3-dihydro-2H-isoindole-2-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60513202 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74572-58-0 | |
Record name | 1-Oxo-1,3-dihydro-2H-isoindole-2-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60513202 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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